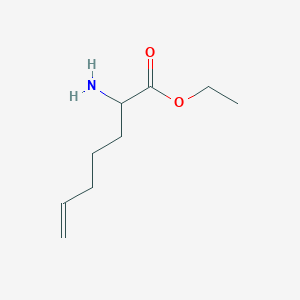

Ethyl 2-aminohept-6-enoate

Description

Significance of Alpha-Amino Acid Esters as Synthetic Intermediates

Alpha-amino acid esters are a cornerstone of modern organic synthesis, serving as crucial building blocks for a vast array of biologically active compounds and complex natural products. Their significance stems from several key attributes:

Chiral Pool: They are readily available in enantiomerically pure forms, providing a convenient source of chirality for asymmetric synthesis.

Functional Group Handles: The amino and ester functionalities serve as versatile handles for a variety of chemical transformations, including peptide bond formation, alkylation, arylation, and reduction.

Biocompatibility: As derivatives of the fundamental units of proteins, they are often incorporated into molecules designed to interact with biological systems.

The ester group, in particular, offers a convenient protecting group for the carboxylic acid functionality of the amino acid, allowing for selective reactions at the amino group. Furthermore, the ester can be readily hydrolyzed under controlled conditions to reveal the free carboxylic acid, or it can be transformed into other functional groups.

Historical Development of Alkenyl Amino Acid Synthesis and their Analogues

The synthesis of amino acids containing alkenyl side chains, often referred to as unsaturated or non-canonical amino acids, has been a long-standing area of interest in organic chemistry. rsc.org Early methods for their synthesis were often lengthy and lacked stereocontrol. However, the development of new synthetic methodologies has provided more efficient and stereoselective routes to these valuable compounds.

Historically, the synthesis of alkenyl amino acids involved multi-step sequences, often starting from readily available chiral precursors. The introduction of the double bond was a key challenge, with methods such as elimination reactions and Wittig-type olefination being employed. The development of transition metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, provided more powerful tools for the construction of carbon-carbon bonds, facilitating the synthesis of a wider range of alkenyl amino acids with greater control over stereochemistry.

A significant breakthrough in the synthesis of complex amino acids, including those with alkenyl side chains, has been the advent of olefin metathesis. researchgate.net This powerful carbon-carbon bond-forming reaction, particularly cross-metathesis, has enabled the modular and efficient synthesis of a diverse array of unsaturated amino acids from simpler precursors. researchgate.net

Structural Attributes and Foundational Synthetic Utility of Ethyl 2-aminohept-6-enoate

This compound possesses a unique combination of structural features that underpin its synthetic utility. The molecule consists of a seven-carbon chain with an amino group at the α-position (C-2) and a terminal double bond between C-6 and C-7. The presence of the ethyl ester at the carboxylic acid terminus enhances its solubility in organic solvents and facilitates its use in various synthetic transformations.

| Property | Value |

| CAS Number | 1342363-71-6 |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

The primary synthetic utility of this compound is derived from the reactivity of its two key functional groups:

α-Amino Ester Moiety: This part of the molecule allows for standard amino acid chemistry, including N-protection (e.g., with Boc or Fmoc groups) and peptide coupling reactions. This makes it a valuable building block for the synthesis of modified peptides.

Terminal Alkenyl Group: The C=C double bond is a versatile handle for a variety of transformations. Most notably, it is an excellent substrate for olefin cross-metathesis reactions. researchgate.net This allows for the introduction of a wide range of substituents at the end of the side chain, leading to the synthesis of diverse non-canonical amino acids. For instance, cross-metathesis of N-protected this compound with various acrylates can lead to the formation of longer-chain amino acids with a terminal ester group, which are precursors to dicarboxylic amino acids like 2-aminosuberic acid. researchgate.net

This dual reactivity allows for the use of this compound as a linchpin in the synthesis of complex molecules. For example, it has been employed in the synthesis of "stapled peptides," where the terminal alkene is used in a ring-closing metathesis reaction with another alkenyl amino acid within a peptide sequence to create a covalent hydrocarbon bridge, thereby constraining the peptide's conformation.

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl 2-aminohept-6-enoate |

InChI |

InChI=1S/C9H17NO2/c1-3-5-6-7-8(10)9(11)12-4-2/h3,8H,1,4-7,10H2,2H3 |

InChI Key |

VEVUHIYZHSMYON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCC=C)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Aminohept 6 Enoate and Its Derivatives

Established Synthetic Routes to Ethyl 2-aminohept-6-enoate

Multistep Convergent Synthesis Strategies

Homologation: The starting material, derived from aspartic acid, undergoes a series of reactions to extend the carbon chain. beilstein-journals.org This includes a Horner-Wadsworth-Emmons (HWE) type olefination, followed by saturation of the resulting double bond, reduction of the ester, and subsequent oxidation to an aldehyde. beilstein-journals.org

Wittig Olefination: The aldehyde is then subjected to a Wittig reaction to introduce the terminal double bond, yielding the desired alkene. beilstein-journals.org

Deprotection and Esterification: Finally, a one-pot deprotection-oxidation of the oxazolidinone moiety provides N-Boc-2-amino-6-heptenoic acid, which is then esterified to yield the target ethyl ester. beilstein-journals.org

Derivatization from Readily Available Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, readily available enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. Aspartic acid is a prominent member of this pool and serves as a key precursor for the synthesis of (S)-2-aminohept-6-enoate and its derivatives. beilstein-journals.orgd-nb.info

The synthesis from aspartic acid provides an enantiomerically pure product, leveraging the inherent chirality of the starting material. beilstein-journals.orgd-nb.info This approach avoids the need for chiral resolution or asymmetric catalysis in the later stages of the synthesis. beilstein-journals.org The resulting (S)-2-aminohept-6-enoate ester can then be further diversified through reactions such as cross-metathesis to prepare a variety of suberic acid derivatives. beilstein-journals.orgd-nb.inforesearchgate.net

Stereoselective Synthesis of this compound

Achieving high stereoselectivity is crucial in the synthesis of biologically active molecules. For this compound, several stereoselective methods have been developed to control the configuration at the C2 position.

Chiral Auxiliary-Mediated Alkylation Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org

In the context of synthesizing α-amino acids, chiral auxiliaries have proven to be highly effective. One common strategy involves the alkylation of an enolate derived from a glycine (B1666218) equivalent attached to a chiral auxiliary. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. harvard.edu

For the synthesis of alkenyl amino acids like this compound, a notable approach utilizes a fluorine-modified Ni(II) Schiff base complex as the chiral auxiliary. rsc.org The alkylation of this complex with appropriate electrophiles, such as Br(CH2)nCH=CH2, proceeds with good diastereoselectivity. rsc.org The desired amino acid can then be obtained by acidic decomposition of the alkylated complex. rsc.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Evans Oxazolidinones | Alkylation, Aldol Reactions | Highly diastereoselective, predictable stereochemistry. |

| Pseudoephedrine | Alkylation | Forms crystalline products, easy to separate diastereomers. |

| Camphorsultam | Various Reactions | Provides excellent stereocontrol. |

| (S)-N-(2-benzoylphenyl)-1-(2-fluorobenzyl)-pyrrolidine-2-carboxamide | Alkylation of Ni(II) Schiff base | Effective for synthesis of unnatural alkenyl amino acids. rsc.org |

Asymmetric Catalytic Transformations in C-C Bond Formation

Asymmetric catalysis offers an efficient and atom-economical way to synthesize chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

While specific examples of asymmetric catalytic transformations directly yielding this compound are not extensively detailed in the provided search results, the principles of asymmetric catalysis are broadly applicable to its synthesis. For instance, asymmetric hydrogenation of a suitable prochiral enamine or dehydroamino acid precursor could be a viable route. Organocatalysis, employing small chiral organic molecules as catalysts, has also emerged as a powerful tool for enantioselective C-C bond formation. diva-portal.org Domino reactions, which combine multiple transformations in a single pot, can also be designed to incorporate asymmetric catalytic steps. diva-portal.org

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method relies on the high stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers, allowing for their separation. Lipases are a common class of enzymes used for the resolution of esters. mdpi.comsemanticscholar.org

For the preparation of enantiomerically pure this compound, enzymatic resolution of a racemic mixture can be employed. beilstein-journals.org This typically involves the selective hydrolysis or transesterification of one enantiomer by a lipase (B570770), leaving the other enantiomer unreacted. For example, Candida antarctica lipase B (CALB) is a versatile enzyme that has been successfully used for the resolution of various β-amino esters. mdpi.combeilstein-journals.orgtechnion.ac.il The reaction conditions, such as the solvent and temperature, can be optimized to achieve high enantiomeric excess (ee) for both the unreacted ester and the hydrolyzed acid. mdpi.comtechnion.ac.il

Table 2: Research Findings on Enzymatic Resolution

| Enzyme | Substrate Type | Reaction | Key Findings |

| Lipase from Candida antarctica B (CALB) | Racemic β-amino esters | Enantioselective hydrolysis | Can achieve high enantiomeric excess (ee ≥ 52%) for the unreacted amino esters. mdpi.com |

| Lipase PS-30 from Pseudomonas sp. | Racemic 3-hydroxy-3-phenylpropanoate | Hydrolysis | Furnished (S)-acid in 39% conversion and 93% ee. semanticscholar.org |

| Pig Pancreas Lipase (PPL) | Racemic (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester | Enzymatic resolution | Yielded enantiomerically pure (5R)-(−)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester. researchgate.net |

Palladium-Catalyzed Allylation Methodologies

Palladium-catalyzed allylation represents a significant strategy for the synthesis of α-amino acids, including derivatives that could lead to this compound. These methods often involve the use of an auxiliary to direct the C-H functionalization. For instance, palladium-catalyzed diastereoselective C(sp3)−H alkynylation of α-amino acid precursors can be achieved using an aminoquinoline-coupled phthaloyl group as the auxiliary. sciengine.com This approach allows for the introduction of an alkynyl group, which can be further manipulated.

Another approach involves the palladium-catalyzed asymmetric allylation of α-branched β-ketoesters using allylic amines as the allylating agents. acs.org This method is effective for constructing all-carbon quaternary stereocenters. While not a direct synthesis of this compound, the principles of palladium-catalyzed allylation of amino acid precursors are well-established. sciengine.combohrium.comresearchgate.net For example, Schiff bases derived from glycine esters can be alkylated with allylic acetates or carbonates in the presence of a palladium(0) catalyst to produce various α-amino esters. researchgate.net Furthermore, the decarboxylative coupling of α-amino acid derivatives with π-allyl palladium electrophiles provides a route to substituted homoallylic amines. researchgate.net

A specific synthesis of (S)-2-aminohept-6-enoate ester has been mentioned as a building block for more complex molecules, with one of the established synthetic routes being Lubell's palladium-catalyzed allylation. beilstein-journals.orgd-nb.info

Asymmetric Epoxidation Protocols for Intermediate Synthesis

Asymmetric epoxidation is a key strategy for preparing chiral intermediates that can be converted to amino acids. The Sharpless asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst, a dialkyl tartrate as a chiral ligand, and tert-butyl hydroperoxide as an oxidizing agent, is a prominent method for converting allylic alcohols into chiral epoxides. researchgate.net These epoxides are versatile intermediates that can be opened by various nucleophiles to yield a range of compounds, including amino alcohols, which are precursors to amino acids. researchgate.netrenyi.hu

For instance, the synthesis of all stereoisomers of 3-hydroxyproline (B1217163) has been achieved using Sharpless asymmetric epoxidation as a key step. thieme-connect.com This methodology has also been applied to the synthesis of β-hydroxy-α-amino acids. renyi.hu A specific synthesis of (S)-2-aminohept-6-enoate has been noted to have been achieved through an asymmetric epoxidation protocol developed by Riera. beilstein-journals.org This highlights the direct applicability of this strategy in synthesizing the target compound or its close derivatives. The general process often involves the epoxidation of an allylic alcohol, followed by regioselective ring-opening with a nitrogen nucleophile and subsequent functional group manipulations to yield the desired amino acid. renyi.hu

Enolate Amination Strategies

Enolate amination provides a direct route to α-amino acids by forming the C-N bond at the α-carbon of a carbonyl compound. One approach involves the amination of zinc enolates of esters. researchgate.net The reactivity of this process can be controlled, for example, by using O-acylhydroxylamines as the aminating reagent in the presence of a copper catalyst to exclusively yield α-amination products. researchgate.net

Another strategy is the direct α-amination of esters and other carbonyl compounds using copper catalysis. nih.gov This method can couple a variety of carbonyl substrates with amines. The proposed mechanism involves the in situ generation of an α-bromo carbonyl species, which is then displaced by the amine. nih.gov While these methods are general for α-amination, a specific enolate amination strategy developed by Rich has been cited as a method for the synthesis of (S)-2-aminohept-6-enoate. beilstein-journals.org The characterization of β-amino ester enolates has been studied, which is fundamental to understanding and optimizing these reactions. nih.gov

Asymmetric Alkylation of Chiral Metal Complexes

The asymmetric alkylation of chiral metal complexes is a powerful method for the stereocontrolled synthesis of α-amino acids. Nickel(II) complexes of Schiff bases derived from glycine and chiral ligands have been extensively used for this purpose. nih.govnih.gov The chiral ligand on the nickel complex directs the alkylation of the glycine enolate equivalent, leading to the formation of new α-amino acids with high enantioselectivity. nih.gov This methodology has been used to synthesize a variety of tailor-made α-amino acids. nih.gov

A specific synthesis of (S)-2-aminohept-6-enoate has been reported using the asymmetric alkylation of a chiral nickel complex, a method attributed to Hruby. beilstein-journals.org Chiral copper(II) salen complexes have also been used as phase transfer catalysts for the asymmetric Cα-alkylation of amino acid precursors. bohrium.commdpi.com The choice of metal, ligand, and reaction conditions can influence the stereoselectivity of the alkylation. bohrium.commdpi.com Additionally, chiral aminophosphine-rhodium(I) complexes have been shown to be highly efficient for the asymmetric hydrogenation of dehydro-α-amino acid esters, another route to chiral amino acids. polyu.edu.hk

Protective Group Strategies for Functional Groups in this compound

N-Terminal Protection (e.g., Fmoc, Boc)

Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the amine functionality in amino acids. wikipedia.org The introduction of the Boc group is typically achieved by reacting the amino acid ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgresearchgate.netorganic-chemistry.org Catalyst-free N-tert-butyloxycarbonylation of amines and amino acid esters can be carried out in water, yielding optically pure N-Boc derivatives. organic-chemistry.org Various conditions have been developed for this transformation, including the use of iodine as a catalyst under solvent-free conditions. organic-chemistry.org The Boc group is stable to most bases and nucleophiles, allowing for the selective deprotection of other protecting groups. organic-chemistry.org Removal of the Boc group is generally accomplished using strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or HCl in methanol (B129727). wikipedia.org

Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly employed in peptide synthesis. d-nb.info Its stability under acidic conditions allows for the selective removal of acid-labile groups like Boc. scielo.br The Fmoc group can be introduced by reacting the amino acid ester with Fmoc-Cl or Fmoc-OSu. d-nb.infoscielo.br Ultrasound irradiation has been shown to be an efficient, catalyst-free method for the N-Fmoc protection of amines and α-amino acid esters, leading to excellent yields in short reaction times. scielo.br The Fmoc group is typically removed by treatment with a secondary amine, such as piperidine (B6355638). scielo.br

Table 1: Comparison of Boc and Fmoc Protecting Groups

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

|---|---|---|

| Protecting Group Reagent | Di-tert-butyl dicarbonate (Boc₂O) researchgate.netorganic-chemistry.org | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) d-nb.infoscielo.br |

| Cleavage Conditions | Strong acids (e.g., Trifluoroacetic acid, HCl) wikipedia.org | Secondary amines (e.g., Piperidine) scielo.br |

| Stability | Stable to most bases and nucleophiles organic-chemistry.org | Stable to acidic conditions scielo.br |

Carboxyl Group Esterification and De-esterification

Esterification

The esterification of the carboxylic acid functionality of an amino acid is a crucial step in many synthetic routes. A common method is the Fischer esterification, where the amino acid is treated with an alcohol in the presence of an acid catalyst. pearson.com However, the zwitterionic nature of amino acids can make this process more challenging than for simple carboxylic acids. acs.orgacs.org To circumvent this, methods have been developed that often involve N-protection prior to esterification. acs.orgacs.org For instance, N-Boc protected amino acids can be esterified. nih.gov Sulfuric acid has been shown to be a particularly effective catalyst for the esterification of amino acids. acs.orgacs.org Other reagents, such as β-(trimethylsilyl)ethoxymethyl chloride and triisopropylsilyl chloride, have also been used for the C-terminal protection of amino acids. researchgate.net

De-esterification

The removal of the ester protecting group, or de-esterification, is equally important. The conditions for de-esterification must be chosen carefully to avoid the cleavage of other protecting groups, such as the N-Boc or N-Fmoc group. For example, selective deprotection of a tert-butyl ester in the presence of an N-Boc group can be achieved using a cerium(III) chloride and sodium iodide system. thieme-connect.com Similarly, the deprotection of methyl esters of N-Fmoc-protected amino acids can be accomplished using aluminum trichloride (B1173362) and N,N-dimethylaniline, which preserves the chirality of the amino acid. nih.govresearchgate.net The choice of de-esterification method depends on the specific ester and other protecting groups present in the molecule.

Advancements in Synthetic Approaches and Reaction Conditions

The synthesis of α-amino acids and their esters is a well-established field, but traditional methods often require harsh conditions and lengthy reaction times. Contemporary research focuses on overcoming these limitations through innovative approaches. For instance, a reported synthesis of the parent amino acid, (S)-2-aminohept-6-enoic acid, starts from the readily available chiral precursor, aspartic acid. d-nb.infobeilstein-journals.org This multi-step synthesis involves key reactions such as a Wittig reaction to introduce the terminal double bond, followed by a series of protection and deprotection steps. d-nb.infobeilstein-journals.org The final step in obtaining the target ester from the amino acid is an esterification reaction. Modern methodologies have significantly optimized this final, crucial step, as well as offered alternative green pathways.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.net

A particularly relevant application is the microwave-assisted esterification of unprotected α-amino acids. researchgate.net This one-pot, solventless protocol allows for the direct synthesis of amino acid esters from the corresponding amino acid and alcohol under acid catalysis. researchgate.net This method is not only rapid but also simplifies the work-up procedure, making it an attractive approach for the synthesis of this compound from 2-aminohept-6-enoic acid. The use of microwave irradiation can facilitate the esterification that might otherwise require more forcing conditions or protective group chemistry. researchgate.net

Research on the microwave-assisted synthesis of other amino esters has demonstrated the versatility of this technique. For example, γ-nitro-α-amino esters have been synthesized under mild, solvent-free microwave conditions via a Michael addition. thieme-connect.de Similarly, β-1,2,3-triazolyl-α-amino esters have been successfully prepared using a microwave energy source in the presence of a copper catalyst. scielo.brscite.ai These examples highlight the potential of microwave technology to facilitate various reaction types in the synthesis of amino acid derivatives.

| Product Type | Method | Reaction Time | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ionic Esterified Amino Acids | Microwave-Assisted | Short | Solventless, Acid Catalysis (MsOH or p-TsOH) | Satisfactory | researchgate.net |

| γ-Nitro-α-Amino Esters | Microwave-Assisted | Not specified | Solvent-free, Mild conditions | Good | thieme-connect.de |

| γ-Nitro-α-Amino Esters | Conventional | 3-5 hours | THF, Room Temperature | Similar to microwave | thieme-connect.de |

| β-1,2,3-Triazolyl-α-amino esters | Microwave-Assisted | Not specified | Copper catalyst | Good | scielo.brscite.ai |

Catalyst-Free and Green Chemistry Methodologies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly influencing synthetic strategies. In the context of amino ester synthesis, this translates to the development of catalyst-free reactions and the use of environmentally benign solvents and energy sources.

One such approach is the use of ultrasound in synthesis. A catalyst-free, one-pot method for the synthesis of β-amino-α,β-unsaturated esters and ketones has been developed using sonication. benthamdirect.com This process uses aqueous ammonium (B1175870) hydroxide (B78521) as a safe and economical nitrogen source and proceeds at room temperature with high yields, representing a significant green advancement. benthamdirect.com

Electrochemical methods also offer a green alternative for the synthesis of α-amino acids. The electrochemical carboxylation of imines in a flow microreactor has been described as a method that avoids the need for sensitive, expensive, or toxic reagents. rsc.org This system allows for the synthesis of N-phenylphenylglycine derivatives under very mild and green conditions. rsc.org

Furthermore, catalyst- and additive-free α-alkylation reactions of glycine derivatives have been reported, where the diacyl peroxide substrate acts as both the alkylating and oxidizing agent. organic-chemistry.org The development of organocatalytic asymmetric N–H insertion reactions of α-carbonyl sulfoxonium ylides provides another metal-free route to α-aryl glycines, avoiding the use of metal catalysts that can be toxic and difficult to remove from the final product. rsc.org These catalyst-free and green methodologies, while not yet specifically applied to this compound, represent the forefront of research in amino acid synthesis and offer promising future directions for the production of this and related compounds.

| Method | Product Type | Key Features | Reference |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | β-Amino-α,β-unsaturated esters/ketones | Catalyst-free, aqueous NH4OH, room temperature, high yields | benthamdirect.com |

| Electrochemical Carboxylation | α-Amino acids (N-phenylphenylglycine derivatives) | Flow microreactor, no sensitive/toxic reagents, mild conditions | rsc.org |

| Organocatalytic Asymmetric N-H Insertion | α-Aryl glycines | Metal-free, uses sulfoxonium ylides | rsc.org |

Reactivity and Transformational Chemistry of Ethyl 2 Aminohept 6 Enoate

Alkene Functionalization Reactions

The terminal double bond in ethyl 2-aminohept-6-enoate is susceptible to a variety of addition and modification reactions, enabling the extension and diversification of its carbon skeleton.

Cross-Metathesis Reactions for Carbon Chain Elongation and Diversification

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org In the case of this compound, cross-metathesis with other olefins, catalyzed by ruthenium-based complexes like Grubbs catalysts, can lead to the elongation and functionalization of the carbon chain. wikipedia.orgorganic-chemistry.org This reaction involves the redistribution of alkene fragments, typically with the release of a volatile byproduct like ethylene, which drives the reaction to completion. wikipedia.org

The general mechanism, proposed by Hérisson and Chauvin, involves the [2+2] cycloaddition of the alkene with the metal alkylidene catalyst to form a metallacyclobutane intermediate. This intermediate can then undergo cycloreversion to yield a new alkene and a new metal alkylidene. wikipedia.org The selectivity of cross-metathesis reactions can be influenced by the steric and electronic properties of the reacting olefins. illinois.edu For instance, reactions between two different types of olefins are often more selective than those between olefins of the same type. illinois.edu The use of co-catalysts, such as copper iodide, has been shown to enhance the efficiency of cross-metathesis reactions in some cases. nih.gov

Table 1: Representative Cross-Metathesis Reactions

| Catalyst | Reactant | Product | Solvent |

| Grubbs-II | Alkene, Acrylate/Ketone | Cross-coupled product | Diethyl ether |

| Grubbs-II | Alkene, Acrylate/Ketone | Cross-coupled product | Water with TPGS-750-M |

This table is a generalized representation of cross-metathesis reactions and does not depict reactions with this compound specifically, due to a lack of available data in the search results.

Hydrogenation and Selective Reduction of the Alkene Moiety

The terminal alkene of this compound can be selectively reduced to the corresponding alkane through catalytic hydrogenation. This transformation is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction conditions, including temperature, pressure, and catalyst choice, can be optimized to achieve high yields and selectivity. ijcce.ac.ir

For example, in the hydrogenation of other unsaturated compounds, increasing temperature and pressure has been shown to increase the conversion rate. ijcce.ac.ir The selective reduction of the double bond without affecting the ester functionality is a key advantage of this method, providing a route to saturated α-amino esters.

Table 2: General Conditions for Catalytic Hydrogenation

| Catalyst | Hydrogen Source | Typical Solvents |

| Pd/C | H₂ gas | Ethanol (B145695), Methanol (B129727), Ethyl acetate |

| PtO₂ (Adam's catalyst) | H₂ gas | Acetic acid, Ethanol |

| Raney Nickel | H₂ gas | Ethanol |

This table provides general conditions for catalytic hydrogenation and is not specific to this compound.

Electrophilic and Radical Additions to the Unsaturated System

The electron-rich double bond of this compound is susceptible to attack by electrophiles. Reactions such as hydrohalogenation (addition of HX), hydration (addition of H₂O in the presence of an acid catalyst), and halogenation (addition of X₂) can introduce new functional groups at the terminus of the carbon chain. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

In addition to electrophilic additions, the terminal alkene can also participate in radical addition reactions. For instance, the addition of hydrogen bromide in the presence of peroxides proceeds via a radical mechanism and results in anti-Markovnikov regioselectivity. Radical polymerization is another potential transformation, although less controlled for synthetic purposes.

Amino Group Reactivity

The primary amino group in this compound is a versatile functional handle for the introduction of nitrogen-containing functionalities and the construction of heterocyclic systems.

Peptide Bond Formation and Amidation Chemistry

The amino group of this compound can act as a nucleophile and react with carboxylic acids or their derivatives to form amide bonds. This reaction is the basis of peptide synthesis, where amino acids are linked together to form polypeptide chains. wikipedia.orgyoutube.com The formation of a peptide bond is a condensation reaction that results in the loss of a water molecule. wikipedia.orgyoutube.com In a laboratory setting, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used to facilitate this reaction and improve yields.

The formation of a peptide bond is a thermodynamically unfavorable process and requires an energy input. youtube.com Due to resonance stabilization, the resulting peptide bond is relatively unreactive under physiological conditions. wikipedia.org

Cyclization Reactions to Form Nitrogen-Containing Heterocycles

The presence of both an amino group and a terminal alkene in this compound allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles, such as piperidines. whiterose.ac.uk These cyclization reactions can be promoted by various reagents and reaction conditions. For example, intramolecular hydroamination, catalyzed by transition metals, can lead to the formation of a six-membered ring. Reductive amination of a derivative where the terminal alkene is converted to a ketone could also lead to piperidine (B6355638) formation. whiterose.ac.uk The synthesis of substituted piperidines is of significant interest in medicinal chemistry, as this motif is present in many biologically active compounds. nih.govbeilstein-journals.org

Ester Group Transformations of this compound

The ethyl ester functionality in this compound is a versatile handle for a variety of chemical transformations. These reactions allow for the modification of the carboxyl group, leading to the synthesis of other valuable derivatives. The most common transformations of the ester group are hydrolysis to the corresponding carboxylic acid and transesterification to other esters.

Hydrolysis to the Corresponding Amino Acid

The hydrolysis of the ethyl ester in this compound yields the corresponding α-amino acid, 2-aminohept-6-enoic acid. This transformation can be achieved under either acidic or basic conditions.

Under acidic conditions, the ester is typically heated in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-promoted hydrolysis, also known as saponification, is another common method. This reaction is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is irreversible as the resulting carboxylate anion is deprotonated in the basic medium.

| Reactant | Reagents/Conditions | Product |

| This compound | 1. NaOH (aq), Δ 2. H₃O⁺ | 2-Aminohept-6-enoic acid |

| This compound | H₃O⁺, Δ | 2-Aminohept-6-enoic acid |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used.

For example, reacting this compound with methanol in the presence of an acid catalyst would yield Mthis compound and ethanol. Similarly, using a higher boiling point alcohol can allow for the removal of ethanol by distillation, shifting the equilibrium towards the product.

| Reactant | Reagents/Conditions | Product | Byproduct |

| This compound | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound | Ethanol |

| This compound | Isopropanol, H⁺ or i-PrO⁻ | Isopropyl 2-aminohept-6-enoate | Ethanol |

Multi-Component and Cascade Reactions Incorporating this compound

The presence of both an amino group and an ester functionality, along with a terminal alkene, makes this compound a potentially valuable building block in multi-component and cascade reactions. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.

While specific examples involving this compound are not extensively documented, its structure suggests its utility in several well-established multi-component reactions.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a one-pot synthesis involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com The primary amine of this compound could serve as the amine component. For instance, a reaction with acetone, acetic acid, and tert-butyl isocyanide would theoretically yield a complex acylated amino acid derivative.

Strecker Amino Acid Synthesis: While this compound is already an amino ester, the amino group can participate in Strecker-type reactions. For example, it could react with an aldehyde and a cyanide source, although this would be a less common application for this substrate. nih.gov

Cascade Reactions: The dual functionality of this compound also opens possibilities for cascade reactions. For instance, the amino group could undergo an initial reaction, such as imine formation with an aldehyde, which could then be followed by an intramolecular cyclization involving the terminal alkene or the ester group under appropriate conditions. A plausible cascade could involve the formation of pyrrole (B145914) derivatives through a condensation/intramolecular cyclization sequence with alkynals. rsc.org

| Reaction Type | Potential Reactants with this compound | Potential Product Class |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide derivatives |

| Pictet-Spengler Reaction | Aldehyde or Ketone (e.g., formaldehyde) | Tetrahydro-β-carboline derivatives (if the amino group were part of a larger aromatic system) |

| Cascade Cyclization | Alkynal | Substituted pyrroles rsc.org |

Ethyl 2 Aminohept 6 Enoate As a Building Block in Advanced Organic Synthesis

Precursor to Structurally Complex Amino Acid Derivatives

The unique bifunctional nature of ethyl 2-aminohept-6-enoate, possessing both an amino acid framework and a reactive terminal alkene, makes it an ideal starting material for elaborating more complex amino acid structures.

Synthesis of 2-Aminosuberic Acid Derivatives

A significant application of (S)-ethyl 2-aminohept-6-enoate is its role as a key intermediate in the synthesis of 2-aminosuberic acid (Asu), an important non-proteinogenic amino acid. nih.govnih.gov A reported synthetic strategy commences with aspartic acid, which is converted through a multi-step process into the bishomoallylglycine derivative, (S)-ethyl 2-aminohept-6-enoate. nih.gov

The pivotal step in transforming this building block into a 2-aminosuberic acid derivative is a cross-metathesis reaction. nih.govnih.gov This reaction involves coupling the terminal alkene of this compound with an electron-deficient olefin partner, catalyzed by a ruthenium-based catalyst like Grubbs' second-generation catalyst. nih.gov This methodology provides a direct and efficient route to orthogonally protected 2-aminosuberic acid derivatives, which are valuable for further use in peptide synthesis. nih.gov The utility of this protocol has been demonstrated through the preparation of several suberic acid derivatives relevant to biologically active peptides. nih.gov

| Olefin Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Methyl acrylate | (S,E)-1-tert-Butyl 8-methyl 7-(tert-butoxycarbonylamino)oct-2-enedioate | 83 | nih.gov |

| Acrylonitrile | (S,E)-tert-Butyl (7-cyanohept-5-en-2-yl)carbamate | 85 | nih.gov |

| Methyl vinyl ketone | (S,E)-tert-Butyl (7-oxo-oct-5-en-2-yl)carbamate | 78 | nih.gov |

Access to Other Higher-Order Amino Acid Analogues

The cross-metathesis strategy employed for synthesizing 2-aminosuberic acid derivatives is not limited to this specific class of compounds. The versatility of the reaction allows, in principle, for the synthesis of a wide array of other higher-order amino acid analogues. By selecting different electron-deficient olefin coupling partners, the terminal end of the this compound side chain can be functionalized with various chemical groups. This flexibility opens pathways to novel amino acids with tailored side-chain lengths and functionalities, expanding the toolbox of building blocks available for chemical biology and medicinal chemistry.

Applications in Peptide and Peptidomimetic Construction

The derivatives of this compound, particularly 2-aminosuberic acid, are highly useful in the construction of peptides and peptidomimetics with unique structural and functional properties.

Incorporation into Defined Oligopeptide Sequences

Orthogonally protected derivatives of 2-aminosuberic acid, synthesized from this compound, are designed for direct use in solid-phase peptide synthesis (SPPS). These derivatives can be incorporated into specific sites within an oligopeptide sequence. The presence of the extended, functionalized side chain of aminosuberic acid can impart specific properties to the resulting peptide. For instance, these derivatives are relevant for the synthesis of cyclic tetrapeptides that act as histone deacetylase (HDAC) inhibitors, highlighting their importance in constructing peptides of biological and therapeutic relevance. nih.govnih.gov

Design and Synthesis of Carbon-Bridge Containing Amino Acids

The eight-carbon backbone of 2-aminosuberic acid makes it an effective tool for introducing intramolecular cross-links in peptides. It can function as an "ethylenic equivalent of a disulfide linkage," creating a stable, non-reducible carbon bridge between two points in a peptide chain. This is achieved by incorporating two 2-aminosuberic acid residues or by linking the side chain of a single residue to another part of the peptide. Such carbon bridges are crucial for creating cyclic peptides, which often exhibit enhanced stability, receptor affinity, and proteolytic resistance compared to their linear counterparts.

Intermediate in the Total Synthesis of Complex Organic Molecules

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs suggest significant potential as a key intermediate. The strategic placement of its functional groups allows for its theoretical application in the synthesis of various classes of organic molecules, particularly alkaloids and macrocyclic compounds.

The primary amine and ester functionalities serve as a classical amino acid cassette, ready for peptide coupling reactions or modifications to introduce diverse side chains. More significantly, the terminal alkene at the 6-position opens up a plethora of synthetic possibilities. One of the most powerful applications of such a feature is in ring-closing metathesis (RCM), a Nobel Prize-winning reaction that has revolutionized the synthesis of cyclic compounds.

For instance, after N-acylation of the amino group with another moiety containing a terminal alkene, a subsequent RCM reaction could efficiently construct a macrocyclic lactam. These structures are prevalent in a variety of biologically active natural products. The general strategy is outlined below:

| Step | Reaction | Intermediate/Product | Significance |

| 1 | N-Acylation | N-Acylated this compound | Introduction of a second terminal alkene |

| 2 | Ring-Closing Metathesis | Macrocyclic Lactam | Formation of a complex cyclic core structure |

| 3 | Further Elaboration | Target Molecule | Completion of the total synthesis |

Furthermore, the terminal alkene can participate in a range of other carbon-carbon bond-forming reactions, such as Heck coupling, hydroformylation, and various cycloadditions. These reactions would allow for the elaboration of the heptenoate backbone, forging complex carbon skeletons that are the hallmark of many intricate natural products. The amino ester portion of the molecule provides a handle for introducing chirality and further functionalization, which is critical in the asymmetric synthesis of bioactive molecules.

Contributions to Chemical Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the creation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov The goal of DOS is to populate chemical space with a wide range of molecular scaffolds, increasing the probability of identifying novel biological probes and therapeutic leads. cam.ac.uk this compound is an ideal scaffold for DOS due to its three distinct and orthogonally reactive functional groups: the primary amine, the ethyl ester, and the terminal alkene.

Each of these functional groups can be selectively modified to introduce a point of diversity. This multi-faceted reactivity allows for the rapid generation of a large and diverse chemical library from a single starting material. The following table illustrates the potential diversification of this compound:

| Functional Group | Potential Reactions for Diversification | Resulting Functionality/Scaffold |

| Primary Amine | Acylation, Sulfonylation, Reductive Amination, Alkylation | Amides, Sulfonamides, Secondary/Tertiary Amines |

| Ethyl Ester | Hydrolysis, Amidation, Reduction, Grignard Reaction | Carboxylic Acids, Amides, Primary Alcohols, Tertiary Alcohols |

| Terminal Alkene | Epoxidation, Dihydroxylation, Ozonolysis, Heck Reaction, Metathesis, Michael Addition | Epoxides, Diols, Aldehydes/Carboxylic Acids, Substituted Alkenes, Cyclic Structures, Functionalized Alkanes |

By systematically applying a variety of reagents to each of the functional groups in a combinatorial fashion, a vast library of compounds with diverse stereochemistry, and molecular shapes can be synthesized. For example, a library could be generated by first reacting the amine with a set of 100 different acyl chlorides. Each of these 100 amides could then be subjected to 10 different alkene functionalization reactions, resulting in a library of 1,000 distinct compounds. Further reaction at the ester position would expand this library even more.

This approach, starting from a simple yet versatile building block like this compound, is at the heart of modern chemical library synthesis for drug discovery and chemical biology. openaccessjournals.com The ability to readily access a wide range of molecular architectures from a single precursor makes it a valuable tool for exploring new areas of chemical space.

Advanced Spectroscopic and Computational Analysis of Ethyl 2 Aminohept 6 Enoate

Spectroscopic Methodologies for Structural and Mechanistic Analysis in Synthetic Research (e.g., NMR, IR, Mass Spectrometry)

The structural elucidation of Ethyl 2-aminohept-6-enoate, a chiral unsaturated α-amino ester, relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are fundamental for confirming the carbon skeleton and the placement of functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for each distinct proton environment. The ethyl ester group would show a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The α-proton (-CH(NH₂)-) would appear as a multiplet, with its chemical shift influenced by the adjacent amino and ester groups. The protons of the terminal double bond (-CH=CH₂) would produce complex multiplets in the vinyl region of the spectrum. The remaining methylene groups of the heptenoate chain would present as multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would corroborate the structure with distinct signals for the carbonyl carbon of the ester, the α-carbon bearing the amino group, the two sp² hybridized carbons of the terminal alkene, and the carbons of the ethyl group and the aliphatic chain. The chemical shifts of these carbons are indicative of their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum would be characterized by the following absorption bands:

N-H stretching vibrations of the primary amine, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹.

C=O stretching vibration of the ester group, a strong absorption band around 1730-1750 cm⁻¹.

C=C stretching vibration of the terminal alkene, which would be observed around 1640 cm⁻¹.

C-N stretching vibration, typically found in the 1020-1250 cm⁻¹ region.

=C-H bending vibrations for the terminal alkene, which would show characteristic absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Under electrospray ionization (ESI), the molecule would likely be observed as its protonated form [M+H]⁺. The fragmentation pattern in tandem MS (MS/MS) would be expected to show losses of small neutral molecules such as ethanol (B145695) from the ester group, or ammonia (B1221849) from the amino group. Cleavage of the carbon-carbon bonds in the aliphatic chain would also contribute to the fragmentation spectrum. The fragmentation of β-(N-alkyl/arylamino)-α,β-unsaturated carboxylates has been shown to be strongly dependent on the substituents. researchgate.net

Below is a table summarizing the expected spectroscopic data for this compound based on analogous structures.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Frequency / m/z |

| ¹H NMR | Ethyl Ester (-OCH₂CH₃) | ~4.1-4.3 ppm (quartet), ~1.2-1.4 ppm (triplet) |

| α-Proton (-CH(NH₂)-) | ~3.5-4.0 ppm (multiplet) | |

| Terminal Alkene (-CH=CH₂) | ~5.7-5.9 ppm (multiplet), ~4.9-5.1 ppm (multiplets) | |

| Aliphatic Protons (-CH₂-) | ~1.4-2.2 ppm (multiplets) | |

| Amino Protons (-NH₂) | Broad signal, variable chemical shift | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170-175 ppm |

| α-Carbon (-C(NH₂)-) | ~50-60 ppm | |

| Alkene Carbons (-C=C-) | ~115-140 ppm | |

| Ethyl Ester Carbons (-OCH₂CH₃) | ~60-62 ppm, ~14-15 ppm | |

| IR Spectroscopy | Amine (N-H stretch) | 3300-3500 cm⁻¹ (two bands) |

| Ester (C=O stretch) | 1730-1750 cm⁻¹ | |

| Alkene (C=C stretch) | ~1640 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (ESI) | [M+H]⁺ |

| Major Fragments | Loss of -OCH₂CH₃, -NH₃, aliphatic chain fragments |

Chiroptical Studies for Enantiomeric Purity and Absolute Configuration Determination (e.g., Optical Rotation, Circular Dichroism Spectroscopy)

As this compound possesses a stereocenter at the α-carbon, it is a chiral molecule and can exist as a pair of enantiomers. Chiroptical techniques are essential for determining the enantiomeric purity and the absolute configuration of a sample.

Optical Rotation

Optical rotation measures the rotation of the plane of polarized light by a chiral compound. The specific rotation, [α]D, is a characteristic physical property for each enantiomer, with the two enantiomers rotating light to an equal and opposite extent. A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero. Measurement of the optical rotation of a sample of this compound allows for the determination of its enantiomeric excess (ee), which is a measure of its enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule, particularly in the vicinity of chromophores. For this compound, the ester carbonyl group and the carbon-carbon double bond act as chromophores. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenter. This is often achieved by comparing the experimental CD spectrum with that of a related compound of known absolute configuration or with a theoretically calculated CD spectrum. The relationship between helicity and chiroptical properties is a well-established principle. acs.org

Theoretical and Computational Chemistry Applications Pertaining to this compound

Computational chemistry provides powerful tools to investigate the structure, energetics, and reactivity of molecules like this compound at a molecular level. nih.govnih.gov

Conformational Analysis and Energy Landscape Mapping

The flexibility of the heptenoate chain allows this compound to adopt multiple conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and to map the potential energy surface associated with bond rotations. For this molecule, key considerations include the rotational barriers around the Cα-Cβ bond and the orientation of the ester and amino groups. Allylic strain, the steric repulsion between substituents on a double bond and an adjacent sp³ hybridized carbon, can play a significant role in determining the preferred conformations. youtube.com Computational methods such as Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its interaction with other molecules. Studies on the conformations of allylic amines have shown that high-level theoretical methods are necessary for accurate energy predictions. acs.orgnih.gov

Elucidation of Reaction Mechanisms via Transition State Modeling

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, various synthetic routes can be envisioned, such as the allylic amination of a suitable precursor. Transition state modeling allows for the calculation of the structures and energies of transition states, which are the highest energy points along a reaction pathway. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, in a palladium-catalyzed allylic amination, computational studies can help to understand the role of the ligand in controlling the regioselectivity and stereoselectivity of the reaction. researchgate.net Such studies can provide insights that are difficult to obtain through experimental means alone. researchgate.netrsc.orgnih.gov

Prediction of Stereochemical Outcomes and Regioselectivity

In the synthesis of a chiral molecule like this compound, controlling the stereochemistry at the α-carbon is of paramount importance. Computational models can be employed to predict the stereochemical outcome of a reaction. For example, in an asymmetric synthesis, the interaction of the substrate with a chiral catalyst can be modeled to predict which enantiomer will be formed preferentially. Quantitative Structure-Selectivity Relationship (QSSR) models and other computational approaches can be used to predict the enantiomeric excess of a reaction. researchgate.net Similarly, for reactions where multiple regioisomers can be formed, such as in allylic substitution reactions, computational modeling of the transition states for the formation of each regioisomer can predict the major product. This predictive capability is highly valuable in the design of efficient and selective synthetic routes.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the need for environmentally benign and efficient chemical processes. Future research on Ethyl 2-aminohept-6-enoate will undoubtedly focus on the development of sustainable and atom-economical synthetic routes that minimize waste and environmental impact.

One promising direction is the exploration of biocatalytic and enzymatic methods . nih.govnih.govresearchgate.net Enzymes, operating under mild conditions in aqueous environments, offer high chemo-, regio-, and stereoselectivity, thereby reducing the need for protecting groups and hazardous reagents. For instance, transaminases could be engineered to directly aminate a suitable keto-ester precursor, while lipases could be employed for the clean esterification of the corresponding amino acid. The use of multi-enzyme cascade reactions in a one-pot setting could further enhance the atom economy and efficiency of the synthesis. nih.gov A tri-enzymatic system has been successfully used to synthesize D-2-aminobutyric acid with high atom economy, demonstrating the potential of such approaches for producing unnatural amino acids. nih.gov

Another avenue lies in the application of catalytic C-C and C-N bond-forming reactions that adhere to the principles of atom economy. thieme.deorganic-chemistry.orgnih.gov For example, transition-metal catalyzed allylic amination of a suitable precursor could provide a direct and atom-economical route to the α-amino ester functionality. Similarly, leveraging readily available starting materials and minimizing the use of stoichiometric reagents will be a key focus. The development of synthetic pathways that utilize renewable feedstocks would also contribute significantly to the sustainability of this compound production.

The table below summarizes potential sustainable and atom-economical approaches for the synthesis of this compound and its derivatives.

| Synthetic Approach | Key Principles | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., transaminases, lipases) | High selectivity, mild reaction conditions, reduced waste, use of renewable resources. nih.govnih.gov |

| Atom-Economical Catalysis | Transition-metal catalysis (e.g., Pd, Rh, Cu) | High efficiency, minimal byproduct formation, direct functionalization. thieme.deorganic-chemistry.org |

| Renewable Feedstocks | Utilization of bio-based starting materials | Reduced reliance on fossil fuels, improved environmental profile. |

Exploration of Novel Catalytic Systems for its Derivatization

The dual functionality of this compound, possessing both a terminal alkene and a primary amine, offers a rich platform for chemical modification. Future research will focus on the development of novel catalytic systems to selectively derivatize these functional groups, leading to a diverse range of valuable compounds.

The terminal alkene is a versatile handle for a variety of catalytic transformations. Olefin metathesis , for example, can be employed for chain extension, cyclization, or cross-metathesis with other alkenes to introduce new functional groups. Hydroformylation presents another powerful tool to introduce an aldehyde functionality, which can then be further elaborated. rsc.orgacs.orgwikipedia.orgwikipedia.org This reaction, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond. wikipedia.org Additionally, palladium-catalyzed cross-coupling reactions , such as Heck, Suzuki, and Sonogashira couplings, can be utilized to form new carbon-carbon and carbon-heteroatom bonds at the terminal position, although this would typically require prior functionalization of the alkene. Palladium-catalyzed aminoacetoxylation of alkenes has also been demonstrated as a method for olefin difunctionalization. acs.org

The primary amine group can be selectively functionalized using a variety of catalytic methods. For instance, N-alkylation and N-arylation reactions can introduce diverse substituents. Furthermore, the amine can be used to direct C-H activation at other positions in the molecule, enabling the introduction of new functional groups in a highly regioselective manner. Nickel-catalyzed hydroamination of unactivated alkenes is a promising method for generating chiral amines. acs.org

The development of bifunctional catalysts that can orchestrate transformations involving both the amine and the alkene moieties simultaneously or sequentially in a one-pot fashion will be a significant area of advancement. Such catalytic systems could enable the rapid construction of complex molecular architectures with high efficiency and selectivity.

| Catalytic Transformation | Target Functional Group | Potential Applications |

| Olefin Metathesis | Terminal Alkene | Synthesis of macrocycles, polymers, and complex natural product analogs. |

| Hydroformylation | Terminal Alkene | Introduction of an aldehyde for further derivatization. rsc.orgacs.orgwikipedia.org |

| Palladium-Catalyzed Cross-Coupling | Terminal Alkene (after functionalization) | Formation of C-C and C-heteroatom bonds. acs.org |

| N-Alkylation/N-Arylation | Primary Amine | Synthesis of secondary and tertiary amines with diverse substituents. |

| Directed C-H Activation | Various | Regioselective functionalization of the carbon backbone. |

Integration into Automated and Flow Chemistry Platforms

The synthesis and derivatization of this compound are well-suited for integration into modern automated and flow chemistry platforms. researchgate.netakjournals.comnih.govacs.orgamidetech.commtak.hursc.org These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, higher reproducibility, and the potential for high-throughput screening and optimization.

Automated synthesis platforms , often utilizing robotic liquid handlers, can be programmed to perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. akjournals.com This is particularly advantageous for creating libraries of this compound derivatives for applications such as drug discovery, where a large number of analogs need to be synthesized and screened. nih.gov

Flow chemistry , where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netamidetech.comrsc.org This can lead to higher yields, improved selectivity, and the ability to safely handle hazardous reagents and intermediates. The synthesis of this compound and its subsequent derivatization can be designed as a continuous flow process, enabling scalable and on-demand production. For instance, a flow process could be developed for the synthesis of an α-amino boronic ester, a key precursor to the drug Bortezomib. researchgate.net

The combination of automation and flow chemistry can create powerful platforms for the discovery and development of new molecules based on the this compound scaffold. These integrated systems can accelerate the optimization of reaction conditions and facilitate the rapid synthesis of novel compounds with desired properties.

| Technology | Key Advantages | Application to this compound |

| Automated Synthesis | High-throughput synthesis, increased reproducibility, reduced manual labor. akjournals.com | Library synthesis for drug discovery and materials science. nih.gov |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability, on-demand production. researchgate.netamidetech.comrsc.org | Continuous manufacturing of the parent compound and its derivatives. |

| Integrated Platforms | Accelerated reaction optimization, rapid discovery of new molecules. | High-throughput screening of catalytic derivatization reactions. |

Rational Design of Next-Generation Building Blocks Based on the this compound Scaffold

The unique structural features of this compound make it an excellent starting point for the rational design of next-generation building blocks for use in medicinal chemistry, materials science, and synthetic biology. nih.govresearchgate.netnih.govmeilerlab.orgresearchgate.netnih.govroyalsocietypublishing.orgplos.orgnih.govjddtonline.infomdpi.comnih.gov By systematically modifying its structure, new molecules with tailored properties can be created.

In medicinal chemistry , the this compound scaffold can be used to design novel peptidomimetics and small molecules with enhanced biological activity, stability, and cell permeability. jddtonline.info The terminal alkene can be used as a handle for covalent modification of biological targets or for the attachment of imaging agents or drug delivery vehicles. The amino acid backbone provides a chiral scaffold that can be used to control the three-dimensional arrangement of functional groups, which is crucial for molecular recognition and biological activity. Unnatural amino acids are increasingly being used in drug discovery to create novel molecular scaffolds. researchgate.netjddtonline.info

In materials science , the bifunctionality of this compound can be exploited to create novel polymers and nanomaterials. For example, the amine and alkene groups can be used in orthogonal polymerization reactions to create cross-linked polymers with tunable mechanical and chemical properties. The amino acid moiety can also be used to impart biocompatibility and biodegradability to synthetic polymers.

Computational modeling and design will play a crucial role in this area. nih.govmeilerlab.orgnih.govplos.orgdeepmind.google By using computational tools, researchers can predict the properties of virtual molecules based on the this compound scaffold and prioritize the synthesis of the most promising candidates. This in silico approach can significantly accelerate the discovery of new building blocks with desired functionalities. The use of computational tools for designing D-proteins with non-canonical amino acids to optimize binding affinity has been demonstrated. plos.org

| Application Area | Design Strategy | Desired Properties |

| Medicinal Chemistry | Modification of the side chain, incorporation into peptides. jddtonline.info | Enhanced biological activity, improved pharmacokinetic properties, targeted drug delivery. researchgate.net |

| Materials Science | Polymerization, self-assembly. | Biocompatible and biodegradable materials, functional coatings, and hydrogels. nih.gov |

| Synthetic Biology | Incorporation into proteins and enzymes. | Novel biocatalysts, engineered proteins with new functions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.